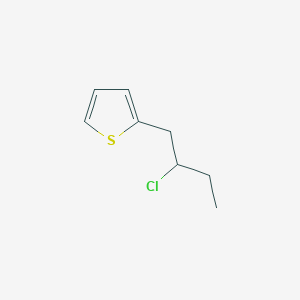

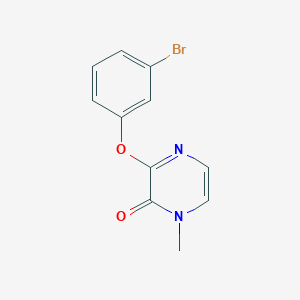

![molecular formula C10H13ClO5S2 B1529425 3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride CAS No. 1342605-41-7](/img/structure/B1529425.png)

3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride

Vue d'ensemble

Description

3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1342605-41-7 . It has a molecular weight of 312.79 . The IUPAC name for this compound is 3-{[(2-methoxyethyl)sulfonyl]methyl}benzenesulfonyl chloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13ClO5S2/c1-16-5-6-17(12,13)8-9-3-2-4-10(7-9)18(11,14)15/h2-4,7H,5-6,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Applications De Recherche Scientifique

Efficient Synthesis of Methylene Acetals

A novel synthesis approach for benzyl chlorides and methylene acetals, utilizing 2,4-dichloro-6-methoxy[1,3,5]triazine (MeOTCT) and dimethyl sulfoxide, demonstrated high yields for methylene acetals of steroids. This methodology offers an efficient route for the synthesis of methylene acetals, with a plausible mechanism proposed based on experimental observations (Guobiao Chu et al., 2009).

Green Methodology for Benzoylation

The use of benzoyl cyanide in the ionic liquid 1-methoxyethyl-3-methylimidazolium methanesulfonate provided a 'green' alternative for efficient and selective benzoylation of nucleosides. This methodology extends to a wide range of substrates, indicating the versatility of the benzoylating system in mild reaction conditions (A. Prasad et al., 2005).

Catalysis of Benzimidazoles Synthesis

Ionic liquids featuring sulfonic acid functionalized imidazolium salts alongside FeCl3 catalyze the condensation of benzene-1, 2-diamine with aromatic aldehydes efficiently, offering a green oxidant in the synthesis of benzimidazole derivatives. This reaction showcases the use of carboxylic acids instead of aldehydes, highlighting a versatile catalytic system (A. Khazaei et al., 2011).

Optimization of Sulfonyl Chloride Reactions

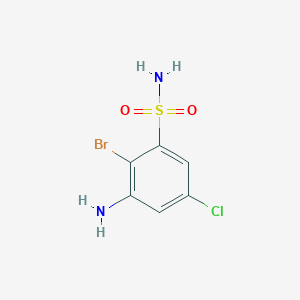

The process optimization for the synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, from salicylic acid demonstrates the significance of optimizing reaction conditions to improve yields across several reaction steps, including etherification and sulfonyl chloride reactions. This study underscores the efficiency improvements in pharmaceutical intermediate production (W. Xu et al., 2018).

Propriétés

IUPAC Name |

3-(2-methoxyethylsulfonylmethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO5S2/c1-16-5-6-17(12,13)8-9-3-2-4-10(7-9)18(11,14)15/h2-4,7H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIDCEXITMAADO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCS(=O)(=O)CC1=CC(=CC=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1529342.png)

![Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine](/img/structure/B1529354.png)

![2-{3-Azaspiro[5.5]undecan-3-yl}ethan-1-amine](/img/structure/B1529355.png)

![[3-(3,5-Dimethoxyphenoxy)phenyl]methanamine](/img/structure/B1529364.png)